molecular formula C13H12BrN B2611411 alpha-(3-Bromophenyl)benzylamine CAS No. 55095-16-4

alpha-(3-Bromophenyl)benzylamine

Cat. No. B2611411
CAS RN: 55095-16-4
M. Wt: 262.15
InChI Key: SPJBOTWJLJIHLV-UHFFFAOYSA-N
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Description

Alpha-(3-Bromophenyl)benzylamine is a chemical compound with the CAS Number: 55095-16-4 . It has a molecular weight of 262.15 and its IUPAC name is (3-bromophenyl)(phenyl)methanamine . It is stored in a dark place, sealed in dry, at 2-8°C .


Synthesis Analysis

The synthesis of alpha-(3-Bromophenyl)benzylamine involves several steps. One method involves the use of sodium amalgam and acetic acid . Another method involves the use of hydrogen chloride at 140 - 145℃ for 3 hours . Yet another method involves the use of benzene for 0.5 hours .


Molecular Structure Analysis

The InChI code for alpha-(3-Bromophenyl)benzylamine is 1S/C13H12BrN/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9,13H,15H2 . The InChI key is SPJBOTWJLJIHLV-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Alpha-(3-Bromophenyl)benzylamine is a liquid . It has a molar refractivity of 66.3 and a topological polar surface area (TPSA) of 26.02 Ų . It has a log Po/w (iLOGP) of 2.57 . It is moderately soluble, with a log S (ESOL) of -4.31 .

Scientific Research Applications

Herbicide Development

Alpha-(3-Bromophenyl)benzylamine derivatives have been explored for their herbicidal activity. A study described the synthesis and herbicidal effectiveness of a novel compound, showing potential as a selective postemergent herbicide for weed control in winter oilseed rape. This compound exhibited low mammalian toxicity and favorable environmental profiles, suggesting its suitability for agricultural applications (Wu, Cheng, & Lu, 2006).

Antioxidant and Acetylcholinesterase Inhibition

Research into novel bromophenol derivatives, including those related to alpha-(3-Bromophenyl)benzylamine, has demonstrated their significant antioxidant and acetylcholinesterase (AChE) inhibition properties. These findings indicate potential therapeutic applications in treating oxidative stress-related diseases and conditions associated with AChE activity (Öztaşkın, Çetinkaya, Taslimi, Göksu, & Gülçin, 2015).

Photovoltaic Cell Enhancement

The use of benzylamine, a compound related to alpha-(3-Bromophenyl)benzylamine, for the surface passivation of perovskites has been shown to improve the moisture-resistance and electronic properties of these materials. This development has significant implications for the efficiency and durability of perovskite-based solar cells, with reported enhancements leading to higher efficiency and stability (Wang et al., 2016).

Green Chemistry and Synthesis

In the context of green chemistry, alpha-(3-Bromophenyl)benzylamine derivatives have been utilized in the synthesis of environmentally friendly pathways for producing various compounds. For example, a novel pathway for benzylamine production from cellular phenylpyruvate has been reported, highlighting the potential for biosynthetic alternatives to traditional chemical production methods that generate toxic waste streams (Pandey, Casini, Voigt, & Gordon, 2021).

Enantioselective Catalysis

Alpha-(3-Bromophenyl)benzylamine and its analogs have also found application in enantioselective catalysis. Studies have demonstrated their use in the highly enantioselective synthesis of chiral alpha-amino acids through reductive amination processes, offering new methodologies for the production of pharmaceutically relevant compounds with high enantiomeric excess (Kadyrov, Riermeier, Dingerdissen, Tararov, & Börner, 2003).

Safety and Hazards

The safety information for alpha-(3-Bromophenyl)benzylamine includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . The signal word is “Warning” and the GHS pictogram is GHS07 .

Mechanism of Action

properties

IUPAC Name

(3-bromophenyl)-phenylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9,13H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJBOTWJLJIHLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=CC=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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